molecular formula C22H18F2N4O2 B10911133 N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10911133
M. Wt: 408.4 g/mol
InChI Key: LIKGKZQSZLNTTD-UHFFFAOYSA-N
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Description

N~4~-(3,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with difluorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 3,4-difluoroaniline and 3-methoxybenzaldehyde, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The choice of industrial methods depends on factors such as the availability of raw materials, environmental considerations, and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N~4~-(3,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(3,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, affecting cell signaling pathways involved in proliferation and apoptosis. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

N~4~-(3,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    N-(3,4-DIFLUOROPHENYL)-4-METHOXYBENZAMIDE: Shares the difluorophenyl and methoxyphenyl groups but differs in the core structure.

    (2E)-3-(3,4-Difluorophenyl)-N-{4-[4-(2-methoxyphenyl)piperidin-1-yl]cyclohexyl}acrylamide: Contains similar substituents but has a different backbone and functional groups.

The uniqueness of N4-(3,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18F2N4O2

Molecular Weight

408.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18F2N4O2/c1-12-20-16(22(29)25-14-7-8-17(23)18(24)10-14)11-19(26-21(20)28(2)27-12)13-5-4-6-15(9-13)30-3/h4-11H,1-3H3,(H,25,29)

InChI Key

LIKGKZQSZLNTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC(=C(C=C4)F)F)C

Origin of Product

United States

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